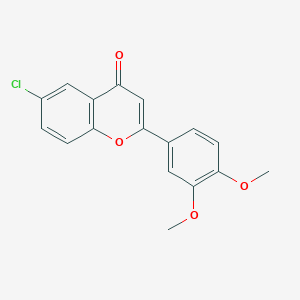
6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one is a chemical compound. It has a similar structure to 3,4-Dimethoxyphenethylamine, which is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives . A similar sequence was reported by Buck and Perkin, which involved a series of reactions starting from 3,4-Dimethoxybenzaldehyde (veratraldehyde) .Wissenschaftliche Forschungsanwendungen
Molecular Characterization and Biological Activity
6-Chloro-2-(3,4-dimethoxyphenyl)chromen-4-one has been a subject of extensive research due to its potential therapeutic applications. One study focused on its molecular characterization and biological activity, specifically as a selective COX-2 inhibitor. The study utilized single X-ray crystallographic analysis and in silico studies to understand the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Antitumor Activity
Derivatives of this compound have been synthesized and evaluated for antitumor activity. A study synthesized 1H-thieno[2,3-c]chromen-4(2H)-one derivatives through Knoevenagel condensation and found that certain derivatives exhibited moderate to good activity against various cancer cell lines (Yu et al., 2017).
ROS/RNS Scavenging Activities
Chromones, including this compound, are known for their antioxidant properties. Research has been conducted to synthesize novel chromone and xanthone derivatives and assess their scavenging activities against reactive oxygen species (ROS) and reactive nitrogen species (RNS). The study found that these new derivatives exhibited concentration-dependent scavenger effects, with some showing improved activity compared to previously reported analogues (Proença et al., 2016).
Photochromism in Chromene Crystals
Chromene compounds, including derivatives similar to this compound, have been studied for their photochromic properties in crystalline states. This research provides insights into the structural characteristics that enable photochromism, a property that can be utilized in various applications such as smart materials and optical storage (Hobley et al., 2000).
Antimicrobial and Anticancer Evaluation
Studies have also been conducted on this compound and its derivatives for their antimicrobial and anticancer activities. These studies involve the synthesis of various heterocyclic systems linked to the chromene moiety and evaluation of their inhibitory effects on different microorganisms and cancer cell lines (Ibrahim et al., 2022).
Eigenschaften
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXXCSVHVJCTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

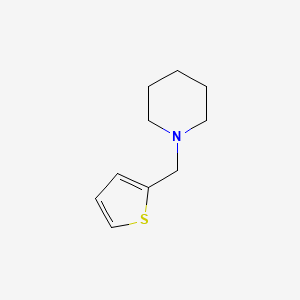
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2756053.png)
![N-(5-methyl-3-isoxazolyl)-2-[[6-(4-methylphenyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2756054.png)

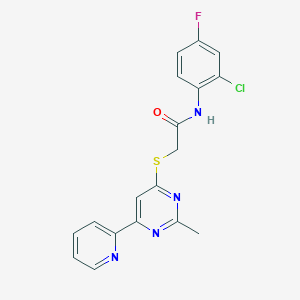
![2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2756058.png)
![Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2756060.png)
![N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2756061.png)
![4-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756063.png)

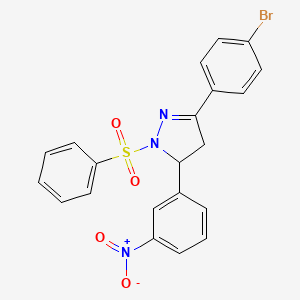
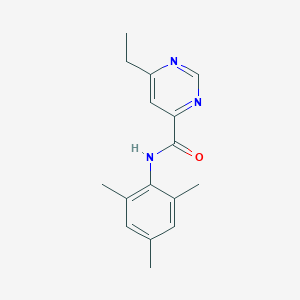
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2756070.png)
